Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-
Overview
Description
Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-, also known as isopropyl lactate, is an organic compound with the molecular formula C6H12O3. It is a chiral ester derived from lactic acid and isopropanol. This compound is commonly used as a solvent in various industrial applications due to its favorable properties such as low toxicity and biodegradability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- can be synthesized through the esterification of lactic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, the esterification process is often conducted in a continuous reactor to enhance efficiency and yield. The use of azeotropic distillation can further improve the separation of the ester from the reaction mixture. Additionally, enzymatic catalysis using lipases has been explored as a green alternative for the synthesis of this ester, offering advantages such as mild reaction conditions and high selectivity.
Types of Reactions:
Hydrolysis: Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- can undergo hydrolysis in the presence of water and an acid or base catalyst to yield lactic acid and isopropanol.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Oxidation: Under specific conditions, it can be oxidized to produce corresponding acids or ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or an enzyme.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Lactic acid and isopropanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding acids or ketones.
Scientific Research Applications
Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- has diverse applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in the preparation of other chemical compounds.
Biology: Employed in the formulation of biodegradable polymers and as a solvent for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism by which propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- exerts its effects is primarily through its role as a solvent. It can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. In biological systems, its biodegradability and low toxicity make it suitable for applications where minimal environmental impact is desired.
Comparison with Similar Compounds
Propanoic acid, 2-hydroxy-, ethyl ester:
Propanoic acid, 2-hydroxy-, methyl ester:
Uniqueness: Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- is unique due to its specific chiral center and the presence of the isopropyl group, which imparts distinct physical and chemical properties compared to its ethyl and methyl counterparts. Its lower volatility and higher boiling point make it particularly useful in applications requiring a stable solvent with low evaporation rates.
Properties
IUPAC Name |
propan-2-yl (2S)-2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)9-6(8)5(3)7/h4-5,7H,1-3H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWATKANDHUUOB-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886638 | |
Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63697-00-7 | |
Record name | 1-Methylethyl (2S)-2-hydroxypropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63697-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl S-(-)-lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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